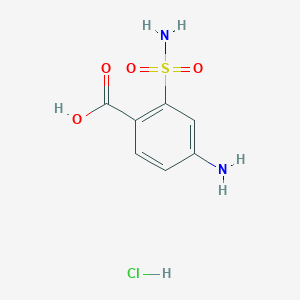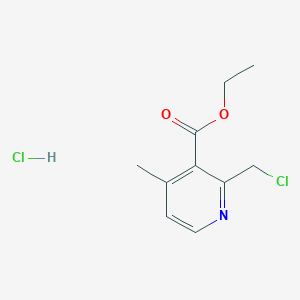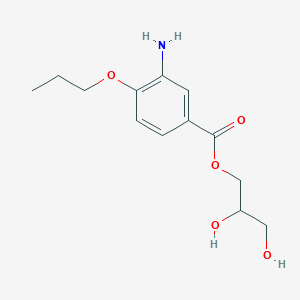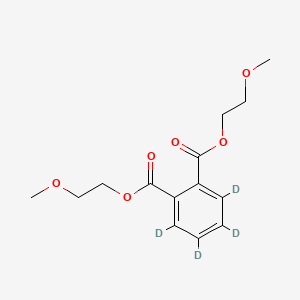![molecular formula C9H12N2O3S B1384189 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid CAS No. 433253-10-2](/img/structure/B1384189.png)
2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid
Übersicht
Beschreibung
The compound “2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid” is a chemical compound that has been used in various scientific research . It has been used in the fabrication of functional supramolecular assemblies and materials . For instance, it has been used in the synthesis of a self-healing polymer electrolyte for safe and long-life lithium-metal batteries .
Synthesis Analysis
The compound can be synthesized through various methods. One such method involves the in situ copolymerization of 2-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate (UPyMA) and pentaerythritol tetraacrylate (PETEA) monomers in a DES-based electrolyte containing fluoroethylene carbonate (FEC) as an additive .Chemical Reactions Analysis
The compound exhibits a pH-responsive self-assembling behavior in an aqueous solution due to the aspartic acid moieties . The aggregates can be repeatedly transformed between nanowires and nanosheets by changing the pH .Physical And Chemical Properties Analysis
The compound has a molecular weight of 280.28 g/mol . It has a high association constant, which makes it useful in the fabrication of functional supramolecular assemblies and materials .Wissenschaftliche Forschungsanwendungen
Antitumor Applications
Dual Inhibition of Enzymes : Compounds derived from dihydropyrimidine have been studied for their antitumor properties, showing inhibitory activity against human enzymes dihydrofolate reductase (DHFR) and thymidylate synthase (TS), both crucial for DNA synthesis and repair. These compounds demonstrate significant potential as antitumor agents (Gangjee et al., 2005).
Anticancer Evaluation : Several derivatives of dihydropyrimidine have been synthesized and evaluated for their anticancer potential, with some showing promising results against specific cancer cell lines, suggesting their utility in cancer treatment (Sharma et al., 2012).
Antimicrobial Applications
Antileishmanial Activity : Studies on dihydropyrimidin derivatives have shown significant antileishmanial activity, highlighting their potential in treating parasitic infections (Rode et al., 2021).
In Vitro Antimicrobial Screening : Certain dihydropyrimidin derivatives exhibit antimicrobial properties against a range of bacterial strains, making them candidates for the development of new antibacterial agents (Vlasov et al., 2021).
Enzymatic Inhibition
Inhibition of Human Protein Kinase : Compounds related to dihydropyrimidines have been shown to inhibit human protein kinase CK2, which is involved in cell growth and proliferation, suggesting their potential in targeted therapies (Golub et al., 2011).
Potential in Enzymatic Inhibition for Antiviral Therapy : Novel compounds derived from dihydropyrimidin have been synthesized for potential use in antiviral therapy, particularly targeting variola virus, demonstrating their potential in combating viral infections (Gerçek et al., 2022).
Safety And Hazards
Zukünftige Richtungen
The compound’s unique properties make it a promising material for future research and applications. For instance, its use in the fabrication of a self-healing polymer electrolyte for lithium-metal batteries could pave the way for the development of safer and more efficient batteries . Additionally, its antibacterial properties could be harnessed for the development of long-term antibacterial materials .
Eigenschaften
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-3-6(8(13)14)15-9-10-5(2)4-7(12)11-9/h4,6H,3H2,1-2H3,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZIIFZIPSTRAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=NC(=CC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387809 | |
| Record name | 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid | |
CAS RN |
433253-10-2 | |
| Record name | 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride](/img/structure/B1384113.png)







![3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride](/img/structure/B1384123.png)
